Feracryl

Description

Properties

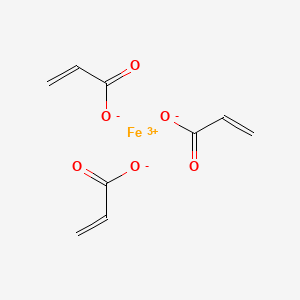

IUPAC Name |

iron(3+);prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C3H4O2.Fe/c3*1-2-3(4)5;/h3*2H,1H2,(H,4,5);/q;;;+3/p-3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNWBIDPJHFYYLM-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)[O-].C=CC(=O)[O-].C=CC(=O)[O-].[Fe+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FeO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

79-10-7 (Parent) | |

| Record name | 2-Propenoic acid, iron(3+) salt (3:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055488181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00890887 | |

| Record name | 2-Propenoic acid, iron(3+) salt (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00890887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15773-23-6, 55488-18-1 | |

| Record name | Iron acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015773236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, iron(3+) salt (3:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055488181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, iron(3+) salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, iron(3+) salt (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00890887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iron(3+) acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.225 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Iron acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.226 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to Feracryl: Chemical Structure, Synthesis, and Core Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Feracryl, a complex of iron and polyacrylic acid, is a notable polymer with significant applications in the medical field, primarily as a hemostatic and antimicrobial agent. This document provides a comprehensive overview of its chemical structure, a detailed methodology for its synthesis, and an exploration of its mechanisms of action. Quantitative data are presented for clarity, and key processes are visualized to facilitate a deeper understanding of this versatile compound.

Chemical Structure and Properties

This compound is not a molecule with a discrete, defined structure, but rather a polymeric complex. The backbone of this compound consists of polyacrylic acid, a polymer composed of repeating acrylic acid monomer units. In this complex, iron ions are ionically coordinated with the carboxylate groups of the polyacrylic acid chains. The iron is typically in the +3 oxidation state[1]. This interaction between the iron cations and the anionic polymer chains results in a cross-linked, three-dimensional network[1].

The overall properties of this compound are dependent on several factors, including the molecular weight of the polyacrylic acid backbone, the degree of polymerization, and the concentration of iron ions incorporated into the polymer matrix[1]. The molecular formula is often represented as (C₃H₄O₂)n·xFe³⁺, highlighting its polymeric nature. According to some sources, this compound is an acrylic acid polymer containing 0.5-2.5% iron[2].

A representative structure of a segment of the this compound polymer is depicted below, illustrating the coordination of an iron (III) ion with the carboxylate groups of the polyacrylate chains.

References

Feracryl polymer composition and properties

An In-Depth Technical Guide to Feracryl Polymer

Introduction

This compound is a synthetic polymer that has garnered significant interest in the pharmaceutical and medical fields, primarily for its notable hemostatic and antimicrobial properties.[1] Chemically, it is defined as the iron salt of polyacrylic acid, where iron ions are incorporated into a homopolymer chain of acrylic acid.[2] This unique composition confers a range of physicochemical and biological properties that make it suitable for topical applications, particularly in wound management and surgery to arrest bleeding.[1] This technical guide provides a comprehensive overview of the composition, properties, and synthesis of this compound, tailored for researchers, scientists, and drug development professionals.

Chemical Composition and Identity

This compound is not a discrete molecule but a polymer derivative whose exact composition can vary based on the degree of polymerization and the extent of iron incorporation.[2] The fundamental structure consists of a polyacrylic acid backbone with iron(III) ions coordinated with the carboxylate groups of the acrylate units.[2] The iron content is a critical parameter, typically ranging from 0.5% to 2.5%.[3]

| Identifier | Value | Reference |

| Chemical Name | Iron salt of polyacrylic acid | [2] |

| Synonyms | Ferakril, Ferakryl, Iron(III) acrylate, Iron triacrylate | [3][4] |

| CAS Number | 55492-43-8 | [3] |

| Typical Molecular Formula | C₉H₉FeO₆ (representation of a repeating unit) | [2][5] |

| Iron Content | 0.5 - 2.5% | [3] |

| Iron Oxidation State | +3 | [2] |

Physicochemical and Biological Properties

The properties of this compound are a direct consequence of its polymeric nature and the presence of iron ions. These characteristics are crucial for its function in pharmaceutical formulations.

| Property | Description | Reference |

| Appearance | Pinkish thin scales (when vacuum dried) | [1] |

| Solubility | Soluble in water to form a solution | [1] |

| pH (1% w/v solution) | Maintained between 2.5 to 4.5 | [1] |

| Hemostatic Activity | Functions as a local hemostatic agent to arrest bleeding | [1] |

| Antimicrobial Activity | Possesses strong antibacterial and antifungal properties | [1] |

Synthesis and Manufacturing

The synthesis of this compound involves the redox polymerization of acrylic acid in an aqueous medium, initiated by an iron salt.[2] The reaction parameters, such as reactant ratios, temperature, and pH, are critical in determining the final properties of the polymer.[2] Post-synthesis processing steps like purification and drying are essential to achieve the desired product quality.

Synthesis Workflow

The general synthesis process involves the reaction of acrylic acid with a persulfate initiator and an iron salt catalyst, followed by purification and drying.

Caption: Generalized workflow for the synthesis of this compound.

Quality Control

For large-scale manufacturing, several quality parameters are monitored to ensure product consistency, stability, and efficacy.[2]

Caption: Key quality control parameters for this compound manufacturing.

Experimental Protocols

Detailed methodologies are critical for the reproducible synthesis and formulation of this compound. The following protocols are based on publicly available patent literature.

Laboratory Scale Synthesis of this compound

This protocol is adapted from patent WO2001000251A1.[1]

Materials:

-

Acrylic Acid (pure, 99.5%+)

-

Potassium Persulphate (A.R. grade)

-

Ammonium Ferrous Sulphate

-

Cation exchange resin

-

Distilled water

Equipment:

-

Reaction vessel with stirring and temperature control

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

In a reaction vessel, dissolve 0.039 moles of potassium persulphate in 14.3 L of distilled water with stirring.

-

Add a solution of 26.08 moles of acrylic acid previously dissolved in 1.2 L of distilled water.

-

Add a solution of 0.0592 moles of Ammonium Ferrous Sulphate dissolved in water to the mixture.

-

Stir the mixture continuously for 3 to 4 hours, maintaining a temperature of 50°C.

-

Dilute the resulting mass to 25 L with distilled water and allow it to cool to room temperature for 2 hours.

-

To remove impurities, add a cation exchange resin to the mixture and stir for 30 minutes.

-

Filter the mixture to remove the resin.

-

Evaporate the solvent from the filtrate under vacuum at a controlled temperature of 50°C to 60°C using a rotary evaporator.

-

Collect the resulting pinkish, thin scales of this compound.

Preparation of a 1% (w/v) Aqueous this compound Solution

This protocol is for preparing a topical solution as described in patent WO2001000251A1.[1]

Procedure:

-

Take 800 ml of double-distilled water in a glass vessel equipped with a stirrer. Maintain the temperature at 25°C.

-

Slowly add 10 grams of this compound to the water under continuous stirring until it is completely dissolved.

-

Make up the final volume to 1 liter with double-distilled water.

-

Filter the solution through a 0.2 μ filter.

-

Measure the pH of the solution potentiometrically and ensure it is maintained between 2.5 and 4.5.

-

Fill the solution into a suitable container. Terminal sterilization can be carried out if a sterile preparation is required.

Characterization by FT-IR Spectroscopy

Fourier-transform infrared (FT-IR) spectroscopy is a key analytical technique used to confirm the chemical identity of the synthesized polymer by identifying its characteristic functional groups.[2]

Procedure (General):

-

Prepare a sample of the dry this compound powder.

-

Obtain the FT-IR spectrum of the sample, typically using a KBr pellet method or an ATR (Attenuated Total Reflectance) accessory.

-

Analyze the resulting spectrum for characteristic peaks corresponding to the polyacrylate backbone and its coordination with iron. Key peaks would include C=O stretching from the carboxylate groups and C-O stretching vibrations.

Applications in Drug Development

This compound's primary application is as a topical hemostatic and antimicrobial agent.[1] Its film-forming ability upon drying makes it suitable for spray-on bandages and wound dressings. In drug development, it can be explored as:

-

A functional excipient in topical formulations to provide antimicrobial and hemostatic benefits.

-

A component of drug-eluting wound dressings.

-

A polymer matrix for the controlled release of other active pharmaceutical ingredients (APIs) in topical applications.

References

- 1. WO2001000251A1 - Antiseptic and antimicrobial pharmaceutical preparation of feracrylum - Google Patents [patents.google.com]

- 2. This compound | 55488-18-1 | Benchchem [benchchem.com]

- 3. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound (CAS No. 55492-43-8) Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 5. This compound CAS#: 55492-43-8 [chemicalbook.com]

Mechanism of Action of Feracryl in Hemostasis: A Technical Guide

Abstract: This document provides an in-depth technical overview of the mechanism of action of Feracryl, a topical hemostatic agent. This compound, a water-soluble mixture of incomplete ferrous and ferric salts of polyacrylic acid, exerts its hemostatic effect through a multi-faceted approach involving physicochemical barrier formation, direct interaction with the coagulation cascade, and promotion of platelet aggregation.[1][2][3][4] Its high molecular weight of 500,000-800,000 Daltons prevents systemic absorption, ensuring a localized effect with a favorable safety profile.[2][3][5] This guide details these core mechanisms, presents quantitative data from relevant studies, outlines key experimental protocols for its evaluation, and provides visual diagrams of the associated biochemical pathways and workflows.

Core Hemostatic Mechanisms of this compound

This compound's efficacy in achieving rapid hemostasis stems from three primary, synergistic mechanisms:

Physicochemical Interaction and Barrier Formation

Upon application to a bleeding surface, this compound immediately interacts with blood proteins, particularly albumin.[2][6] This interaction leads to the formation of a large, water-insoluble, gel-like complex.[2] This complex functions as a physical barrier that seals capillaries and venules, effectively staunching blood flow and controlling diffuse oozing within minutes.[2][6]

Modulation of the Coagulation Cascade

This compound actively participates in the biochemical cascade of blood coagulation. Its primary molecular action is the activation of thrombin (Factor IIa), a critical serine protease in the coagulation pathway.[3][4][5][6] Activated thrombin then catalyzes the conversion of soluble fibrinogen (Factor I) into insoluble fibrin strands.[2][4][6] These strands polymerize to form a stable fibrin mesh, which reinforces the initial platelet plug and forms a durable clot.[7][8] In vitro studies have shown that this compound significantly reduces Prothrombin Time (PT) and activated Partial Thromboplastin Time (aPTT), suggesting it may enhance both the extrinsic and intrinsic coagulation pathways.[9]

References

- 1. This compound | 55488-18-1 | Benchchem [benchchem.com]

- 2. To evaluate the role of Feracrylum (1%) as hemostatic agent in Tonsillectomy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. rjpn.org [rjpn.org]

- 5. researchgate.net [researchgate.net]

- 6. Feracrylum: A Safe and Effective Topical Agent for Hemostasis [wisdomlib.org]

- 7. teachmephysiology.com [teachmephysiology.com]

- 8. Physiology, Coagulation Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Evaluation of Hemostatic and In vitro Antimicrobial Activity of (Revalum®) Feracrylum Gel – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

Characterization of the Feracryl Iron-Polyacrylate Complex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the characterization of the Feracryl iron-polyacrylate complex. This compound is a topical hemostatic agent composed of an iron salt of polyacrylic acid. Understanding its physicochemical properties, structure, and mechanism of action is crucial for its application in drug development and research. This document outlines key characterization parameters, detailed experimental protocols, and the proposed mechanism of hemostasis.

Physicochemical Properties

The this compound complex is characterized by a polymeric backbone of polyacrylic acid with coordinated iron ions, typically in the +3 oxidation state. Its chemical formula is often represented as (C₃H₃O₂⁻)n·mFe³⁺, though the exact stoichiometry and molecular weight can vary depending on the degree of polymerization and iron content. According to some sources, this compound is an acrylic acid polymer containing 0.5-2.5% iron. The complex's properties are influenced by factors such as the molecular weight of the polyacrylic acid, the concentration of iron, and the pH of the surrounding medium.

Quantitative data from studies on similar iron-polyacrylate nanoparticle systems are summarized below to provide a comparative reference for the characterization of this compound.

| Property | Value | Analytical Technique(s) |

| Particle Size (Hydrodynamic Diameter) | 6.7 - 27 nm | Dynamic Light Scattering (DLS) |

| Zeta Potential | -36 mV to -100 mV | Electrophoretic Light Scattering (ELS) |

| Iron Content | Can be varied; e.g., 1 atom per ~600 acrylic units | Atomic Absorption Spectroscopy |

| Thermal Stability | Decomposition onset can be determined | Thermogravimetric Analysis (TGA) |

Experimental Protocols for Characterization

Detailed methodologies are essential for the reproducible characterization of the this compound iron-polyacrylate complex. The following sections provide protocols for key analytical techniques.

Synthesis of Iron-Polyacrylate Complex (Solvothermal Method)

This protocol describes a common method for synthesizing iron oxide nanoparticles coated with polyacrylate, which serves as a model for the this compound complex.

Materials:

-

Ferric chloride (FeCl₃)

-

Sodium polyacrylate (PAA) solution (e.g., 45% in water)

-

Sodium acetate

-

Ethylene glycol

-

Deionized water

-

Ethanol

Procedure:

-

Dissolve a specific molar amount of FeCl₃ in ethylene glycol.

-

Add a defined molar ratio of sodium polyacrylate solution and sodium acetate to the FeCl₃ solution.

-

Stir the mixture at room temperature for several hours to ensure homogeneity.

-

Transfer the solution to a Teflon-lined stainless-steel autoclave.

-

Heat the autoclave to 200°C and maintain this temperature for 12 hours.

-

After cooling to room temperature, collect the product by centrifugation.

-

Wash the resulting nanoparticles multiple times with a mixture of deionized water and ethanol (e.g., 1:4 v/v).

-

Dry the final product under vacuum.

Particle Size and Zeta Potential Analysis

Instrumentation: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS) instrument (e.g., Malvern Zetasizer).

Protocol for Particle Size (DLS):

-

Disperse a small amount of the iron-polyacrylate complex in a suitable solvent (e.g., deionized water or phosphate-buffered saline) to a concentration appropriate for the instrument (typically in the ppm range).

-

To screen electrostatic interactions, a low concentration of a salt like KNO₃ (e.g., 10 mM) can be added to the dispersant.

-

Ensure the sample is well-dispersed by gentle sonication for a few minutes.

-

Filter the sample through a syringe filter (e.g., 0.22 µm) to remove any large aggregates or dust.

-

Transfer the filtered sample to a clean cuvette.

-

Equilibrate the sample at the desired temperature (e.g., 25°C) in the instrument.

-

Perform the DLS measurement, collecting the autocorrelation function of the scattered light.

-

The instrument software calculates the hydrodynamic diameter using the Stokes-Einstein equation.

Protocol for Zeta Potential (ELS):

-

Prepare the sample as described for DLS analysis.

-

Transfer the sample to a specialized zeta potential cell (e.g., a folded capillary cell).

-

Place the cell in the instrument and allow it to equilibrate.

-

Apply an electric field and measure the electrophoretic mobility of the particles.

-

The instrument software calculates the zeta potential using the Henry equation.

Structural and Compositional Analysis

Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Protocol:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the powdered iron-polyacrylate complex onto the ATR crystal, ensuring good contact.

-

Apply pressure using the instrument's clamp to ensure a consistent and intimate contact between the sample and the crystal.

-

Collect the sample spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

-

The final spectrum is the ratio of the sample spectrum to the background spectrum, displayed in absorbance or transmittance.

-

Analyze the spectrum for characteristic peaks of polyacrylate (e.g., C=O stretch around 1730 cm⁻¹, C-O stretch around 1100-1300 cm⁻¹) and potential shifts due to iron coordination.[1]

Instrumentation: Thermogravimetric Analyzer.

Protocol:

-

Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions.

-

Place a small, accurately weighed amount of the iron-polyacrylate complex (typically 5-10 mg) into a TGA pan (e.g., ceramic or platinum).

-

Place the pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Heat the sample at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., from room temperature to 800°C).[2]

-

Record the mass of the sample as a function of temperature.

-

The resulting TGA curve will show mass loss steps corresponding to the loss of volatiles, polymer decomposition, and the final residual mass (which can be related to the iron oxide content).[3][4]

Instrumentation: Transmission Electron Microscope.

Protocol:

-

Disperse a very dilute suspension of the iron-polyacrylate complex in a volatile solvent (e.g., ethanol or water).

-

Sonciate the suspension for a few minutes to ensure good dispersion and break up any loose agglomerates.

-

Place a drop of the suspension onto a TEM grid (e.g., carbon-coated copper grid).

-

Allow the solvent to evaporate completely, leaving the nanoparticles deposited on the grid. This can be done at room temperature or in a vacuum oven at a low temperature.

-

Insert the prepared grid into the TEM for imaging.

-

Acquire images at different magnifications to observe the morphology, size, and size distribution of the individual iron-polyacrylate complex particles.

Mechanism of Hemostasis

The hemostatic action of the this compound iron-polyacrylate complex is multifaceted, involving both physical and biochemical processes to rapidly achieve cessation of bleeding. The proposed mechanism is initiated upon contact with blood at the wound site.

The primary steps are:

-

Rapid Water Absorption: The polyacrylate polymer has a high capacity for water absorption. Upon contact with blood, it rapidly absorbs the aqueous component, concentrating platelets, red blood cells, and coagulation factors at the wound site.[5][6]

-

Electrostatic Interactions: The negatively charged carboxyl groups of the polyacrylate backbone can interact with positively charged moieties on the surface of platelets and other blood components, promoting aggregation.[5][6]

-

Platelet Activation and Aggregation: The concentrated platelets, along with the electrostatic interactions, lead to their activation. Activated platelets change shape, become sticky, and release factors that recruit more platelets to the site, forming a primary platelet plug.[5][6]

-

Acceleration of the Coagulation Cascade: The concentration of clotting factors and the surface provided by the aggregated platelets accelerate the intrinsic and extrinsic pathways of the coagulation cascade. This leads to the rapid generation of thrombin, which in turn converts fibrinogen to fibrin.[5][6]

-

Fibrin Clot Formation: The fibrin monomers polymerize to form a stable fibrin mesh that entraps the aggregated platelets and other blood cells, forming a robust and stable clot that seals the wound.

The following diagram illustrates the proposed workflow of the hemostatic action of the this compound iron-polyacrylate complex.

Caption: Proposed hemostatic mechanism of this compound iron-polyacrylate complex.

References

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. researchgate.net [researchgate.net]

- 3. eng.uc.edu [eng.uc.edu]

- 4. mt.com [mt.com]

- 5. Highly Efficient Hemostatic Cross-Linked Polyacrylate Polymer Dressings for Immediate Hemostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Highly Efficient Hemostatic Cross-Linked Polyacrylate Polymer Dressings for Immediate Hemostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of Feracryl

For Researchers, Scientists, and Drug Development Professionals

Abstract

Feracryl, a polymeric iron-containing compound, is utilized primarily for its hemostatic properties. A thorough understanding of its solubility and stability in various solvents and conditions is paramount for formulation development, ensuring product efficacy, and defining storage requirements. This technical guide provides a comprehensive overview of the solubility and stability profile of this compound. It includes detailed experimental protocols for characterization, quantitative data presented in comparative tables, and visual representations of experimental workflows and potential degradation pathways to support researchers and drug development professionals.

Introduction to this compound

This compound is a polymer of acrylic acid complexed with iron. Its primary application is as a topical hemostatic agent, where it promotes blood clotting. The polymer backbone, composed of polyacrylic acid, provides a matrix that can interact with biological systems, while the iron ions are crucial for its therapeutic activity. The physicochemical properties of this compound, particularly its solubility and stability, are critical determinants of its performance and shelf-life.

Solubility of this compound

The solubility of this compound is influenced by the nature of the solvent, temperature, and pH. As a polymeric material, its dissolution can be a complex process involving initial swelling followed by dissolution.

Qualitative Solubility

Initial assessments reveal that this compound is insoluble in common organic solvents such as ethanol, ether, chloroform, and dimethyl sulfoxide. However, it demonstrates solubility in aqueous solutions, particularly with the application of heat. A notable characteristic is its behavior in water, where it initially swells before dissolving to form a clear solution upon heating to approximately 50°C[1].

Quantitative Solubility Data

Quantitative solubility data for this compound is not extensively available in public literature. However, based on the behavior of its primary component, polyacrylic acid, and related iron-polymer complexes, a representative solubility profile can be projected. The following table summarizes the expected solubility of this compound in various solvents.

| Solvent System | Temperature (°C) | Expected Solubility (mg/mL) | Observations |

| Purified Water | 25 | < 10 | Swelling observed, incomplete dissolution |

| Purified Water | 50 | > 10 | Clear solution formed after initial swelling[1] |

| Phosphate Buffer pH 5.0 | 25 | Low | Expected to have limited solubility |

| Phosphate Buffer pH 7.4 | 25 | Moderate | Increased solubility expected due to deprotonation of carboxylic acid groups |

| Phosphate Buffer pH 9.0 | 25 | High | Further increase in solubility anticipated |

| Ethanol | 25 | < 1 | Insoluble[1] |

| Chloroform | 25 | < 1 | Insoluble[1] |

| Diethyl Ether | 25 | < 1 | Insoluble[1] |

| Dimethyl Sulfoxide | 25 | < 1 | Insoluble[1] |

Experimental Protocol: Equilibrium Solubility Determination

This protocol outlines the shake-flask method for determining the equilibrium solubility of this compound in aqueous buffers.

Objective: To determine the equilibrium solubility of this compound in different aqueous buffer solutions (pH 5.0, 7.4, and 9.0) at a controlled temperature.

Materials:

-

This compound powder

-

Phosphate buffer solutions (pH 5.0, 7.4, and 9.0)

-

Orbital shaker with temperature control

-

Centrifuge

-

Validated analytical method for this compound quantification (e.g., HPLC-UV for the polymer component or UV-Vis for iron content)

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Procedure:

-

Prepare stock phosphate buffer solutions of pH 5.0, 7.4, and 9.0.

-

Add an excess amount of this compound powder to separate flasks containing a known volume of each buffer solution.

-

Place the flasks in an orbital shaker set to a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C or 37°C).

-

Agitate the flasks for a predetermined period (e.g., 24 or 48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the suspensions to settle.

-

Withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with the respective buffer to a concentration within the validated range of the analytical method.

-

Quantify the concentration of this compound in the diluted solution using a validated analytical method.

-

Repeat the measurement at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been achieved.

Workflow for Solubility Determination:

References

An In-depth Technical Guide to the Thermal Properties of Feracryl Polymer

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties of Feracryl, a polymer formally known as iron(III) polyacrylate. Given the limited publicly available data on the specific thermal characteristics of the commercial product "this compound," this document synthesizes known values with data from closely related iron-polyacrylate systems to offer a robust resource for researchers. The information presented herein is intended to support further investigation and application of this polymer in drug development and materials science.

Introduction to this compound

This compound is the iron salt of polyacrylic acid and is recognized for its hemostatic properties.[1] It is a macromolecular complex where iron ions are coordinated to the carboxyl groups of the polyacrylic acid backbone. This structure results in a cross-linked hydrogel network, and its thermal behavior is crucial for understanding its stability, processing, and performance in various applications. The thermal properties of polymers, including melting point, glass transition temperature, and decomposition profile, are fundamental parameters that dictate their operational limits and degradation pathways.

Quantitative Thermal Property Data

The following table summarizes the available quantitative data on the thermal properties of this compound and related iron-polyacrylate materials. Due to the scarcity of data specifically for "this compound," information from studies on polyacrylic acid-coated iron oxide nanoparticles is included as a proxy to represent the thermal decomposition behavior of the iron-polyacrylate matrix.

| Thermal Property | Value | Polymer System | Method |

| Melting Point (Tm) | 190-200 °C (with decomposition) | This compound | Not Specified |

| Glass Transition (Tg) | Data not available for this compound. The Tg of poly(methyl methacrylate) increases with the addition of iron oxide nanoparticles. | Iron-Polyacrylate Systems | DSC |

| Thermal Decomposition | Multi-stage decomposition | Polyacrylic Acid-Coated Iron Oxide Nanoparticles | TGA |

| Initial Weight Loss | ~100 °C | Polyacrylic Acid | TGA |

| Major Decomposition | 250 - 450 °C | Polyacrylic Acid-Coated Iron Oxide Nanoparticles | TGA |

Thermal Analysis Methodologies

Detailed experimental protocols for the two primary thermal analysis techniques, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are provided below. These protocols are based on standard methodologies for the analysis of polymers and hydrogels.

Thermogravimetric Analysis is employed to determine the thermal stability and decomposition profile of a material by measuring its mass change as a function of temperature in a controlled atmosphere.

Experimental Protocol:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small sample of the this compound polymer (typically 5-10 mg) is placed in an inert crucible (e.g., alumina).

-

Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas like nitrogen or an oxidative gas like air, at a constant flow rate (e.g., 20-50 mL/min).

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate, commonly 10 °C/min.

-

Data Analysis: The resulting data of mass versus temperature is plotted. The onset of decomposition, temperatures at specific mass loss percentages, and the final residual mass are determined from the TGA curve. The derivative of the TGA curve (DTG) can be used to identify the temperatures of the maximum rates of decomposition.

Differential Scanning Calorimetry is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. This technique is ideal for determining the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc), as well as the enthalpies of these transitions.

Experimental Protocol:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small, precisely weighed sample of the this compound polymer (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Atmosphere: The analysis is performed under an inert atmosphere, such as nitrogen, with a consistent purge rate.

-

Temperature Program: A common method involves a heat-cool-heat cycle to erase the thermal history of the sample.

-

First Heating Scan: The sample is heated from a sub-ambient temperature (e.g., -50 °C) to a temperature above its expected transitions (e.g., 220 °C) at a controlled rate (e.g., 10 °C/min).

-

Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10 °C/min) back to the starting temperature.

-

Second Heating Scan: A second heating scan is performed under the same conditions as the first. The data from this scan is typically used for analysis of the glass transition and melting behavior.

-

-

Data Analysis: The heat flow as a function of temperature is plotted. The glass transition is observed as a step change in the baseline, the melting point as an endothermic peak, and crystallization as an exothermic peak. The temperatures and enthalpies of these transitions are calculated from the DSC curve.

Visualizations of Experimental Workflow and Logical Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for thermal analysis and the logical relationship between the polymer's structure and its thermal properties.

Discussion of Thermal Behavior

The thermal behavior of this compound is largely dictated by its structure as an iron salt of polyacrylic acid. The ionic cross-links between the polymer chains via the iron ions significantly restrict segmental motion. This is expected to lead to a relatively high thermal stability compared to uncross-linked polyacrylic acid.

The decomposition of polyacrylic acid itself is known to occur in multiple stages, including the initial loss of water, followed by anhydride formation and subsequent decarboxylation and chain scission at higher temperatures. The presence of iron ions can influence this decomposition pathway, potentially acting as a catalyst for certain degradation reactions. The reported melting point of 190-200 °C with decomposition suggests that melting and significant thermal degradation occur concurrently.

The lack of a discernible glass transition temperature in some cross-linked polymer systems can be attributed to the highly restricted mobility of the polymer chains within the network structure. Further investigation using more sensitive techniques like Dynamic Mechanical Analysis (DMA) could provide more insight into the viscoelastic properties and transitions of this compound.

Conclusion

This technical guide provides a summary of the current understanding of the thermal properties of this compound polymer. While a definitive melting point with decomposition is reported, more detailed quantitative data from techniques such as TGA and DSC on the commercial "this compound" product are needed for a complete thermal profile. The provided experimental protocols and the data from related iron-polyacrylate systems serve as a valuable starting point for researchers and scientists. The diagrams herein offer a clear visualization of the experimental workflow and the fundamental structure-property relationships that govern the thermal behavior of this important biomaterial. It is recommended that future work focus on detailed thermal analysis of well-characterized this compound samples to further populate the quantitative data in this area.

References

Determining the Molecular Weight of Feracryl: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Feracryl is a synthetic polymer, an iron salt of polyacrylic acid, recognized for its hemostatic and antiseptic properties.[1] The molecular weight of this polymer is a critical quality attribute that significantly influences its physicochemical properties and biological activity, including its efficacy as a hemostatic agent.[2][3][4] Precise and accurate determination of its molecular weight distribution is therefore essential for quality control, formulation development, and regulatory compliance. This technical guide provides a comprehensive overview of the methodologies for determining the molecular weight of this compound, with a focus on Size-Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC).

Core Principles of Molecular Weight Determination for Polymers

Unlike small molecules with a defined molecular weight, synthetic polymers like this compound consist of a mixture of molecules with varying chain lengths. Therefore, the molecular weight is expressed as an average, with the most common parameters being:

-

Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

-

Weight-average molecular weight (Mw): An average that takes into account the contribution of each polymer chain to the overall mass of the sample.

-

Polydispersity Index (PDI): The ratio of Mw to Mn (Mw/Mn), which indicates the breadth of the molecular weight distribution. A PDI of 1.0 signifies a monodisperse sample where all polymer chains have the same length.

Size-Exclusion Chromatography (SEC) is the most widely used technique for determining these parameters for polymers.[5] SEC separates molecules based on their hydrodynamic volume in solution. Larger molecules elute from the chromatography column first, followed by smaller molecules that can penetrate the pores of the column's stationary phase.[5]

Experimental Protocol: Molecular Weight Determination of this compound by Aqueous SEC/GPC

This section details a generalized experimental protocol for the determination of this compound's molecular weight. Given that this compound is an iron-containing polyelectrolyte, specific considerations are necessary to ensure accurate and reproducible results.

1. Sample Preparation

-

Solvent Selection: A suitable aqueous buffer is required to dissolve this compound and screen the ionic interactions between the polymer chains and the stationary phase. A common mobile phase for polyacrylates is an aqueous solution of sodium nitrate (e.g., 0.1 M NaNO₃) or a phosphate buffer at a controlled pH (e.g., pH 7).[1] The presence of salt is crucial to suppress polyelectrolyte effects and potential interactions of the iron ions.

-

Concentration: Prepare a dilute solution of this compound in the chosen mobile phase. A typical concentration range for high molecular weight polymers is 0.5-2.0 mg/mL. The solution should be gently agitated to ensure complete dissolution.

-

Filtration: Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the chromatography column.

2. Instrumentation and Chromatographic Conditions

-

System: A high-performance liquid chromatography (HPLC) system equipped with a pump, autosampler, column oven, and appropriate detectors.

-

Columns: Use a set of aqueous SEC/GPC columns suitable for the separation of high molecular weight water-soluble polymers. Columns packed with hydrophilic materials like modified silica or polymer-based gels (e.g., polyacrylamide, agarose) are recommended. A combination of columns with different pore sizes or a linear/mixed-bed column can be used to cover a broad molecular weight range.

-

Mobile Phase/Eluent: The same aqueous buffer used for sample preparation (e.g., 0.1 M NaNO₃). The mobile phase should be degassed before use.

-

Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.

-

Temperature: The column and detector should be maintained at a constant temperature, for instance, 30-40°C, to ensure reproducible results.

-

Detectors:

-

Refractive Index (RI) Detector: A universal detector that is sensitive to the concentration of the polymer.

-

Multi-Angle Light Scattering (MALS) Detector: Provides an absolute measurement of the molecular weight without the need for column calibration with polymer standards of the same composition.

-

Viscometer Detector: Measures the intrinsic viscosity of the polymer, which, in conjunction with a concentration detector, can be used for universal calibration.

-

3. Calibration

-

Conventional Calibration: If a MALS detector is not available, the system must be calibrated with a series of well-characterized, narrow-polydispersity polymer standards. For this compound, polyacrylic acid (PAA) standards or other water-soluble polymer standards like polyethylene oxide (PEO) or pullulan can be used. A calibration curve of log(Molecular Weight) versus elution volume is constructed.

-

Universal Calibration: This method uses the product of intrinsic viscosity ([η]) and molecular weight (M), which is related to the hydrodynamic volume, as the basis for calibration. This approach allows for the use of readily available standards (e.g., polystyrene in an organic mobile phase) to calibrate the system for a different polymer. The Mark-Houwink parameters (K and α) for the polymer in the specific mobile phase are required for this method.

4. Data Analysis

The data from the detector(s) is processed using specialized GPC/SEC software. The software integrates the chromatogram and calculates the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) based on the calibration curve or light scattering data.

Data Presentation

The molecular weight of hemostatic polymers like this compound is typically high, contributing to their efficacy. While specific data for this compound is proprietary, the following table presents a representative range of molecular weight values for high molecular weight polyacrylates used in biomedical applications.

| Parameter | Symbol | Representative Value Range |

| Number-Average Molecular Weight | Mn | 500,000 - 1,500,000 g/mol |

| Weight-Average Molecular Weight | Mw | 1,000,000 - 3,000,000 g/mol |

| Polydispersity Index | PDI | 1.5 - 3.0 |

Note: These values are illustrative and the actual molecular weight of a specific this compound batch may vary.

Visualizations

Experimental Workflow for Molecular Weight Determination of this compound

Caption: Workflow for determining the molecular weight of this compound using SEC/GPC.

Logical Relationship of Factors in SEC/GPC Analysis

Caption: Key factors influencing the SEC/GPC analysis and the resulting data.

References

- 1. This compound | 55488-18-1 | Benchchem [benchchem.com]

- 2. Chitosan-Based Hemostatic Hydrogels: The Concept, Mechanism, Application, and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Investigation of the Effects of Molecular Parameters on the Hemostatic Properties of Chitosan - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Gel permeation chromatography - Wikipedia [en.wikipedia.org]

Spectroscopic Analysis of Feracryl: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Feracryl, an iron salt of polyacrylic acid, is a compound of interest in the pharmaceutical and biomedical fields, primarily for its hemostatic and antimicrobial properties. A thorough understanding of its chemical structure is paramount for its effective application and for the development of new formulations. This technical guide provides a detailed overview of the spectroscopic analysis of this compound, focusing on Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. While specific experimental spectra for this compound are not widely published, this guide extrapolates the expected spectroscopic characteristics based on the known properties of its constituent components: polyacrylic acid and coordinated iron (III) ions.

Chemical Structure of this compound

This compound is not a simple molecule but rather a polymer complex. Its backbone is polyacrylic acid (PAA), a polymer of acrylic acid monomers. The carboxylic acid groups of the PAA chain act as ligands, coordinating to iron (III) ions. The general structure can be represented as an iron-polyacrylate complex, though the exact stoichiometry and coordination environment of the iron can vary depending on the synthesis conditions.[1][2] The molecular formula is often cited as (C₃H₃O₂)n·Fe, with a representative monomeric unit with iron being C₉H₉FeO₆.[1][3][4][5]

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data from FTIR and ¹H NMR analysis of this compound. These predictions are based on the known spectra of polyacrylic acid and the well-documented effects of metal-carboxylate coordination and paramagnetic ions on spectroscopic measurements.

Table 1: Predicted FTIR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Assignment | Expected Observation for this compound | Rationale |

| 3500 - 2500 | O-H stretch (carboxylic acid) | Broad band, significantly diminished intensity compared to PAA. | The coordination of the carboxylate group to the iron ion will reduce the number of free O-H groups. |

| 3000 - 2850 | C-H stretch (aliphatic) | Present. | These peaks arise from the polymer backbone and should remain largely unaffected. |

| ~1710 | C=O stretch (carboxylic acid dimer) | Weak or absent. | Dimerization is disrupted by the coordination to iron. |

| 1650 - 1540 | Asymmetric COO⁻ stretch | Strong, broad band. | Coordination of the carboxylate to a metal ion leads to a strong asymmetric stretching band.[5][6][7][8] |

| 1450 - 1400 | Symmetric COO⁻ stretch | Strong, broad band. | This band is also characteristic of the metal-carboxylate interaction. The separation between the asymmetric and symmetric bands can provide information about the coordination mode.[5][9] |

| 1450 - 1400 | C-H bend (CH₂) | May be obscured by the strong symmetric COO⁻ stretch. | This peak is part of the polymer backbone fingerprint region. |

| ~1240 | C-O stretch and O-H bend | Weak or absent. | These modes are significantly altered upon deprotonation and coordination. |

| ~930 | O-H bend (out-of-plane) | Weak or absent. | Disruption of the carboxylic acid dimer structure will eliminate this broad band. |

| ~600 - 400 | Fe-O stretch | Present. | The direct bond between iron and the carboxylate oxygen is expected in this low-frequency region. |

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment | Expected Observation for this compound | Rationale |

| 1.5 - 2.0 | -CH₂- (backbone) | Very broad signal, potentially shifted. | The paramagnetic Fe(III) ion will cause significant line broadening of nearby protons.[10][11][12][13] |

| 2.2 - 2.6 | -CH- (backbone) | Very broad signal, potentially shifted and difficult to resolve from the -CH₂- signal. | Similar to the methylene protons, the methine proton will be strongly affected by the paramagnetic center.[10][11][12][13] |

| 10 - 13 | -COOH | Absent. | The carboxylic acid proton is absent upon salt formation. |

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below. These protocols are based on standard practices for the analysis of polymers and hydrogels.[1][3][7][14][15][16][17]

FTIR Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR)

-

A small amount of the solid this compound sample is placed directly on the ATR crystal.

-

The pressure arm is lowered to ensure good contact between the sample and the crystal.

2. Sample Preparation (KBr Pellet)

-

Approximately 1-2 mg of finely ground this compound powder is mixed with ~100 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[1]

3. Instrumentation and Data Acquisition

-

Spectrometer: A Fourier-Transform Infrared Spectrometer.

-

Mode: Attenuated Total Reflectance (ATR) or Transmission (using a KBr pellet).

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

A background spectrum (of the empty ATR crystal or a pure KBr pellet) is collected and automatically subtracted from the sample spectrum.

NMR Spectroscopy

1. Sample Preparation

-

Solvent Selection: A suitable deuterated solvent in which this compound is soluble or forms a stable suspension is chosen. Deuterium oxide (D₂O) is a likely candidate.

-

Sample Concentration: A concentration of 5-10 mg/mL is prepared. Due to the paramagnetic nature of this compound, a lower concentration may be necessary to minimize excessive line broadening.[5]

-

Dissolution: The this compound sample is dissolved in the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication may be required.

-

Filtration: The solution is filtered through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[2][9]

-

Internal Standard: An internal standard is generally omitted for paramagnetic samples as its signal may also be broadened.

2. Instrumentation and Data Acquisition

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Nucleus: ¹H.

-

Temperature: Room temperature.

-

Pulse Program: A standard single-pulse experiment.

-

Relaxation Delay: Due to the paramagnetic nature of Fe(III), relaxation times are expected to be short, allowing for a shorter relaxation delay (e.g., 1-2 seconds) between scans.[13]

-

Number of Scans: A sufficient number of scans (e.g., 64 or more) should be acquired to obtain a reasonable signal-to-noise ratio, especially given the expected signal broadening.

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion

The spectroscopic analysis of this compound using FTIR and NMR provides crucial insights into its molecular structure. FTIR is particularly useful for confirming the coordination of the polyacrylate carboxylate groups to the iron centers. While NMR analysis is complicated by the paramagnetic nature of Fe(III), which leads to significant signal broadening, it can still provide information about the polymer backbone. The experimental protocols and predicted data presented in this guide offer a comprehensive framework for researchers, scientists, and drug development professionals working with this important biomaterial. A combination of these spectroscopic techniques is essential for the thorough characterization and quality control of this compound.

References

- 1. 4.4. FTIR Analysis [bio-protocol.org]

- 2. NMR Sample Preparation [nmr.chem.umn.edu]

- 3. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 4. researchgate.net [researchgate.net]

- 5. cif.iastate.edu [cif.iastate.edu]

- 6. researchgate.net [researchgate.net]

- 7. scielo.br [scielo.br]

- 8. imim.pl [imim.pl]

- 9. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 10. Iron-initiated radical polymerization of acrylate monomers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | IR-Supported Thermogravimetric Analysis of Water in Hydrogels [frontiersin.org]

- 14. mdpi.com [mdpi.com]

- 15. pstc.org [pstc.org]

- 16. Poly(sodium acrylate)-Modified Magnetite Nanoparticles for Separation of Heavy Metals from Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

Biocompatibility of Feracryl: A Technical Overview

Disclaimer: This document provides a general overview of the biocompatibility considerations for a hemostatic agent like Feracryl. The publicly available scientific literature lacks in-depth, material-specific biocompatibility studies on this compound. Therefore, this guide outlines the standard biocompatibility assessments typically required for such medical materials and presents available clinical data. The experimental protocols and signaling pathways described are representative examples and not based on specific studies of this compound.

Introduction to this compound

This compound is a synthetic hemostatic agent used for local application to control bleeding.[1] It is a partial iron salt of polyacrylic acid (PAA).[1] Beyond its primary hemostatic function, this compound also exhibits antimicrobial properties against a range of microorganisms.[1] Its therapeutic effects are attributed to its hemostatic, antimicrobial, and hygroscopic properties.[1] An ideal hemostatic agent should be safe, effective, easy to administer, biocompatible, and possess bacteriostatic qualities.[1]

Biocompatibility Assessment: A Framework

The biocompatibility of a medical material like this compound is crucial to ensure it does not elicit any adverse local or systemic reactions in the host. A comprehensive biocompatibility assessment typically involves a battery of in vitro and in vivo tests as guided by international standards like ISO 10993. These tests evaluate various aspects of the material's interaction with biological systems.

The primary biocompatibility tests for a material like this compound would include:

-

Cytotoxicity: Assesses the potential for the material to cause cell death.

-

Genotoxicity: Evaluates the potential for the material to damage cellular DNA.

-

Hemocompatibility: Examines the interaction of the material with blood components.

-

Implantation Studies: Observe the local tissue response to the material when implanted.

Due to the limited specific data on this compound, the following sections will detail the generalized experimental protocols for these essential biocompatibility assays.

In Vitro Biocompatibility Studies: Methodologies

Cytotoxicity Testing

Cytotoxicity assays are fundamental for evaluating the general toxicity of a medical device or its constituent materials.[2][3] These tests are typically performed on all medical devices that have patient contact.[2]

Experimental Protocol: Extract-Based Cytotoxicity Assay (based on ISO 10993-5)

-

Extract Preparation: The test material (this compound) is extracted in a cell culture medium (e.g., MEM) at 37°C for a specified duration.[2][3]

-

Cell Culture: A monolayer of mouse fibroblast cells (e.g., L929) is cultured.[2]

-

Exposure: The prepared extract is placed in contact with the L929 cell monolayer.[2]

-

Incubation: The cells are incubated in the extract for a defined period.[2]

-

Evaluation:

-

Qualitative: The cells are observed under a microscope to assess their morphology and the percentage of cell lysis. A cytotoxic grade (0-4) is assigned. A score of ≤ 2 (≤ 50% lysis) is generally considered passing.[2]

-

Quantitative: A metabolic activity assay (e.g., MTT or WST-1) is used to determine the percentage of viable cells. A cell viability of ≥ 70% is typically required to pass.[2][4][5]

-

Genotoxicity Testing

Genotoxicity studies are crucial for any new drug or medical device material to identify compounds that could potentially cause mutations or chromosomal damage in humans.[6]

Experimental Protocol: Ames Bacterial Reverse Mutation Assay (based on OECD 471)

-

Test Strains: Specific strains of Salmonella typhimurium and Escherichia coli that are sensitive to mutagens are used.[6]

-

Exposure: The test strains are exposed to various concentrations of the this compound extract, both with and without an external metabolic activation system (S9 mix) to simulate mammalian metabolism.

-

Plating: The treated bacteria are plated on a minimal agar medium.

-

Incubation: The plates are incubated for 48-72 hours.

-

Evaluation: The number of revertant colonies (mutated bacteria that have regained the ability to grow on the minimal medium) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the control indicates a genotoxic potential.

In Vivo Biocompatibility: Implantation Studies

Implantation studies are performed to assess the local pathological effects on living tissue at both the macroscopic and microscopic levels after implantation of the material.

Experimental Protocol: Intramuscular Implantation (based on ISO 10993-6)

-

Test Animals: A suitable animal model, such as rabbits or rats, is selected.

-

Implantation: The sterile this compound material is surgically implanted into a specific muscle tissue (e.g., paravertebral muscle). A control material with known biocompatibility is implanted in a contralateral site.

-

Observation Period: The animals are observed for a predetermined period (e.g., 1, 4, and 12 weeks) for any signs of adverse reactions.

-

Histopathological Evaluation: After the observation period, the implantation sites are explanted, and the surrounding tissue is processed for histopathological examination. A pathologist evaluates the tissue for signs of inflammation, necrosis, fibrosis, and other cellular responses. The reaction to this compound is then compared to the control material.

Clinical Data on this compound

| Parameter Assessed | This compound Group | Control Group (Normal Saline or Adrenaline) | Reference |

| Average Number of Cauterizations | 1.55 per patient | 5.7 per patient | [1] |

| Average Intraoperative Blood Loss | 17.8 ml | 31 ml | [1] |

| Postoperative Hematoma | 8% | 18% | [1] |

| Wound Edema | 4.17% | 11.67% | [1] |

| Postoperative Infection | 2.08% | 8.33% | [1] |

Hypothetical Signaling Pathway in Biocompatibility

The interaction of a biomaterial with host tissue can trigger various cellular signaling pathways. An inflammatory response is a common reaction. The following diagram illustrates a simplified, hypothetical inflammatory signaling pathway that could be activated upon material implantation. This is a generalized representation and is not based on specific data for this compound.

A simplified diagram of a hypothetical inflammatory response to a biomaterial.

Conclusion

This compound is presented in the literature as an effective hemostatic and antimicrobial agent. While its widespread clinical use suggests a favorable safety profile, detailed, publicly accessible biocompatibility studies are lacking. A comprehensive evaluation of its cytotoxicity, genotoxicity, hemocompatibility, and implantation effects according to international standards would provide a more complete understanding of its biocompatibility and further support its clinical applications. The information provided in this guide serves as a framework for the types of studies that are essential for a thorough biocompatibility assessment of this compound and similar medical materials.

References

- 1. researchgate.net [researchgate.net]

- 2. nelsonlabs.com [nelsonlabs.com]

- 3. The “Big Three” in biocompatibility testing of medical devices: implementation of alternatives to animal experimentation—are we there yet? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tis.wu.ac.th [tis.wu.ac.th]

- 5. In Vitro Direct and Indirect Cytotoxicity Comparative Analysis of One Pre-Hydrated versus One Dried Acellular Porcine Dermal Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Genetic Toxicology Studies - IITRI [iitri.org]

In Vitro Degradation of Feracryl: A Review of Available Data

Despite a comprehensive search of available scientific literature, detailed and specific data regarding the in vitro degradation of Feracryl remains largely unpublished. This compound, understood to be an iron-salt of polyacrylic acid, appears to have limited characterization in publicly accessible research concerning its degradation kinetics, hydrolytic and enzymatic stability, and the specific byproducts of its breakdown.

While direct studies on this compound are scarce, the degradation behavior of its core component, polyacrylic acid (PAA), and similar iron-crosslinked polymer hydrogels can provide some insights into its expected stability and degradation pathways. This guide, therefore, synthesizes the available general knowledge on related materials to infer the potential in vitro degradation characteristics of this compound. It is crucial to note that the following information is based on analogous polymer systems and may not be fully representative of this compound's specific formulation.

Potential Degradation Pathways

The in vitro degradation of an iron-polyacrylate material like this compound can be anticipated to occur through several mechanisms, primarily hydrolysis and potentially enzymatic activity, influenced by environmental factors such as pH, temperature, and the presence of specific ions or enzymes.

Hydrolytic Degradation

Hydrolysis involves the cleavage of chemical bonds by water. For an iron-polyacrylate gel, this could manifest as a breakdown of the polymer network. The stability of polyacrylates can be influenced by pH. While polyacrylates are generally more resistant to hydrolysis than polyesters or polyamides, extreme pH conditions could potentially affect the integrity of the polymer backbone over extended periods.

Stability of Iron-Polyacrylate Crosslinks

The crosslinking of polyacrylic acid with iron ions is a key feature of this compound. The stability of these ionic crosslinks is a critical factor in the material's degradation profile. The strength of these bonds can be influenced by the pH of the surrounding medium and the presence of chelating agents that can compete for the iron ions, leading to a breakdown of the gel structure.

Expected Degradation Products

Upon degradation, an iron-polyacrylate network would likely break down into shorter polyacrylic acid chains, acrylic acid monomers, and iron ions. The specific size and nature of the resulting polymer fragments would depend on the extent and mechanism of degradation.

Experimental Protocols for Assessing In Vitro Degradation

While specific protocols for this compound are not available, standard methodologies for evaluating the in vitro degradation of polymer-based biomaterials can be adapted. These protocols are essential for any future research aiming to characterize this compound's degradation profile.

A generalized experimental workflow for assessing the in vitro degradation of a hydrogel like this compound is outlined below.

Caption: Generalized workflow for in vitro degradation testing of a hydrogel.

Key Analytical Techniques

To thoroughly characterize the degradation of this compound, a combination of analytical techniques would be necessary:

-

High-Performance Liquid Chromatography (HPLC): To separate, identify, and quantify soluble degradation products such as acrylic acid monomers and oligomers.

-

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): To measure the concentration of iron ions released into the incubation medium.

-

Scanning Electron Microscopy (SEM): To visualize changes in the surface morphology of the this compound samples over time.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To detect changes in the chemical structure of the polymer.

-

Gel Permeation Chromatography (GPC): To determine changes in the molecular weight and molecular weight distribution of the polymer.

Biocompatibility of Degradation Products

A critical aspect of in vitro degradation studies is the assessment of the biocompatibility of any leachables or degradation products. This is often evaluated through cytotoxicity assays using relevant cell lines.

The logical relationship for assessing the biocompatibility of degradation products is illustrated in the following diagram.

Caption: Logical workflow for biocompatibility testing of degradation products.

Conclusion

The History and Development of Feracryl: A Technical Guide

Abstract

Feracryl, a polymeric iron salt of polyacrylic acid, has emerged as a significant topical agent with dual hemostatic and antimicrobial properties. This technical guide provides a comprehensive overview of the history, development, chemical properties, and mechanism of action of this compound. It further details the experimental protocols from key preclinical and clinical studies that have established its efficacy and safety profile in various applications, including wound healing, burn management, and periodontal disease. Quantitative data from these studies are summarized in structured tables for comparative analysis. Additionally, key processes and mechanisms are visualized through diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction: History and Chemical Properties

The development of this compound is rooted in the broader field of polymer chemistry and its application in medicine. The exploration of polyacrylic acid and its metal salts for therapeutic purposes led to the discovery of this compound's unique properties. It is chemically described as an iron salt of a polyacrylic acid homopolymer.[1]

The iron within the polymer is typically in the ferric (Fe³⁺) oxidation state.[1] The molecular formula is often represented as (C₃H₃O₂Na)n · xFe, though its exact composition can vary depending on the degree of polymerization and the extent of iron incorporation.[1] This polymeric nature is crucial to its mechanism of action and its favorable safety profile, as it is not systemically absorbed to a significant extent.

Synthesis of this compound

The fundamental synthesis of this compound involves the polymerization of acrylic acid in the presence of an iron salt, commonly iron(III) chloride, in an aqueous solution. This process is a form of redox polymerization where the iron ions play a pivotal role in initiating and propagating the polymer chains.[1]

A patented method for its preparation involves the following general steps:

-

Pure acrylic acid and potassium persulfate are mixed in distilled water at a controlled temperature.

-

A divalent iron salt is then added, and the mixture is stirred for several hours at a slightly elevated temperature.

-

The resulting polymer solution is treated with a cation exchange resin to remove impurities.

-

The purified solution is then filtered and vacuum dried to yield the final this compound product as pinkish, thin scales.

Figure 1: Simplified workflow for the synthesis of this compound.

Mechanism of Action

This compound exerts its therapeutic effects through two primary mechanisms: hemostasis and antimicrobial activity.

Hemostatic Action

The hemostatic properties of this compound are attributed to the interaction of its iron component with blood proteins. Upon contact with blood, the iron in this compound reacts with albumin. This interaction facilitates the conversion of soluble fibrinogen into an insoluble fibrin network, forming a coagulum or clot at the site of application. This process effectively creates a physical barrier, staunching blood flow from capillaries and small blood vessels.

Figure 2: Signaling pathway of this compound's hemostatic action.

Antimicrobial Action

This compound possesses broad-spectrum antimicrobial activity against a variety of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria. The proposed mechanism involves the disruption of the bacterial cell membrane by the iron-polyacrylate complex, leading to the loss of cellular integrity and subsequent cell death.[2]

Preclinical and Clinical Development

The development of this compound has been supported by a number of preclinical and clinical studies evaluating its efficacy and safety in various applications.

Antimicrobial Efficacy

The antimicrobial properties of this compound have been compared to standard antiseptics like povidone-iodine.

This protocol is reconstructed from a study evaluating the in vitro antimicrobial activity of this compound gel.[3]

-

Bacterial Strain Preparation: Standard laboratory strains of Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa are cultured in nutrient broth at 37°C for 3 hours. The turbidity of each culture is adjusted to the 0.5 McFarland standard.

-

Inoculation: A sterile cotton swab is used to evenly spread the bacterial suspension onto Mueller-Hinton agar plates (lawn culture).

-

Disk Application: Sterile paper discs are impregnated with 1% this compound gel and placed on the surface of the inoculated agar plates.

-

Incubation: The plates are incubated at 37°C for 24 hours.

-

Measurement: The diameter of the zone of inhibition around each disc is measured in millimeters to determine the antimicrobial activity.

| Microorganism | Zone of Inhibition (mm) |

| Pseudomonas aeruginosa | 12 |

| Escherichia coli | 10 |

| Staphylococcus aureus | 5 |

Hemostatic Efficacy in a Preclinical Model

A study in a rat model was conducted to compare the hemostatic effectiveness of different concentrations of this compound.

This protocol is based on a study comparing 1% and 4% this compound solutions.[4]

-

Animal Model: The study utilizes Wistar rats.

-

Procedure: A standardized incision is made in the gingiva of the rats to induce bleeding.

-

Treatment Groups: The animals are divided into three groups: a control group (no hemostatic agent), a group treated with 1% this compound, and a group treated with 4% this compound.

-

Application: The respective this compound solution is applied topically to the incision site.

-

Outcome Measurement: The bleeding time is measured from the start of bleeding until complete cessation.

| Treatment Group | Mean Bleeding Time (seconds) |

| Control | 221 |

| 1% this compound | 103 |

| 4% this compound | 50 |

Clinical Efficacy in Chronic Periodontitis

This compound has been investigated as an adjunct therapy in the management of chronic periodontitis.

This protocol is based on a study involving 120 participants.[5]

-

Study Population: Patients diagnosed with chronic periodontitis.

-

Study Design: A randomized controlled trial with two groups: a this compound group and a placebo (saline) group.

-

Intervention: A 3% this compound solution is locally applied to the periodontal pockets in the treatment group, while the control group receives a saline solution.

-

Data Collection: Clinical parameters, including gingival index, clinical attachment level (CAL), and probing pocket depth (PD), are measured at baseline and after 12 weeks.

-

Statistical Analysis: The changes in clinical parameters between the two groups are compared for statistical significance (P < 0.05).

| Clinical Parameter | This compound Group | Placebo Group | P-value |

| Change in Clinical Attachment Level | Significant Improvement | Less Improvement | < 0.05 |

| Change in Probing Pocket Depth | Significant Decrease | Less Decrease | < 0.05 |